Benzyl 3-(((S)-2-amino-3-methylbutanamido)methyl)piperidine-1-carboxylate
Description
Benzyl 3-(((S)-2-amino-3-methylbutanamido)methyl)piperidine-1-carboxylate is a piperidine-based compound featuring a benzyloxycarbonyl (Cbz) protecting group and a chiral (S)-2-amino-3-methylbutanamido side chain.
Properties
Molecular Formula |
C19H29N3O3 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
benzyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H29N3O3/c1-14(2)17(20)18(23)21-11-16-9-6-10-22(12-16)19(24)25-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17H,6,9-13,20H2,1-2H3,(H,21,23) |
InChI Key |
GDUJSDAPIMNRJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NCC1CCCN(C1)C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(((S)-2-amino-3-methylbutanamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of benzyl piperidine-1-carboxylate with (S)-2-amino-3-methylbutanoic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(((S)-2-amino-3-methylbutanamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl 3-(((S)-2-amino-3-methylbutanamido)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of pharmaceuticals and as a building block for other chemical compounds.
Mechanism of Action
The mechanism of action of Benzyl 3-(((S)-2-amino-3-methylbutanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
The compound belongs to a family of piperidine derivatives with modifications at the 3-position. Key analogues include:
Key Observations :
- Chirality and Bioactivity: The target compound’s (S)-configured amino acid side chain differentiates it from simpler analogues like CAS 1354001-48-1, which lacks stereochemical complexity. This chiral center may enhance target specificity in enzymatic interactions .
- Protective Groups : Unlike Boc-protected derivatives (e.g., CAS 406213-47-6), the target compound’s Cbz group offers orthogonal protection strategies in peptide synthesis .
Functional Group Impact on Physicochemical Properties
- Hydrophilicity : Compounds with hydroxymethyl groups (e.g., Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate, CAS 122860-33-7) exhibit higher polarity than the target compound, which has a hydrophobic 3-methylbutanamido chain .
- Reactivity: The tert-butoxycarbonyl (Boc) group in CAS 406213-47-6 provides acid-labile protection, whereas the Cbz group in the target compound is stable under acidic conditions but removable via hydrogenolysis .
Critical Gaps and Research Needs
- Physicochemical Data : The target compound lacks reported solubility, logP, or melting point data, limiting direct comparisons with analogues.
- Toxicity and Bioactivity: No acute or chronic toxicity studies are available for the target compound, unlike safer derivatives like CAS 99197-86-1 .
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